![molecular formula C30H47NO4S B1249507 [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate](/img/structure/B1249507.png)
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester, commonly referred to as RETAPAM, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RETAPAM involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The initial step typically involves the formation of the bicyclic core structure through a Diels-Alder reaction, followed by functional group modifications using various reagents and catalysts. Key steps in the synthesis include:
Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction between a diene and a dienophile, resulting in the formation of the bicyclic structure.
Functional Group Modifications:
Final Esterification: The final step involves the esterification of the acetic acid derivative with the hydroxyl group to form the ester linkage.
Industrial Production Methods
Industrial production of RETAPAM would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
RETAPAM undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in RETAPAM can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
RETAPAM has a wide range of applications in scientific research, including:
Chemistry: RETAPAM is used as a model compound for studying complex organic reactions and stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: RETAPAM has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: RETAPAM can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which RETAPAM exerts its effects involves its interaction with specific molecular targets in the body. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key pathways involved in its mechanism of action include:
Enzyme Inhibition: RETAPAM can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound can interact with receptors on cell surfaces, altering their signaling pathways and affecting cellular responses.
Properties
Molecular Formula |
C30H47NO4S |
|---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20?,21?,22?,24-,26+,27+,28-,29+,30+/m1/s1 |
InChI Key |
STZYTFJPGGDRJD-OSBNDYPUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
Synonyms |
Altabax retapamulin SB 275833 SB-275833 SB275833 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


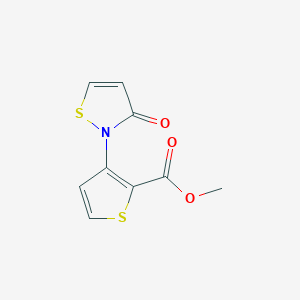
![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)
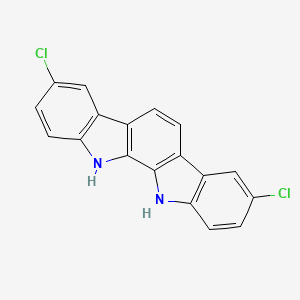

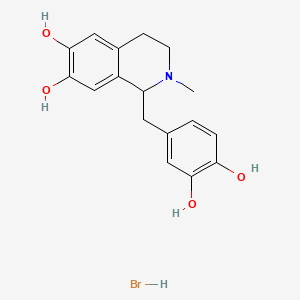

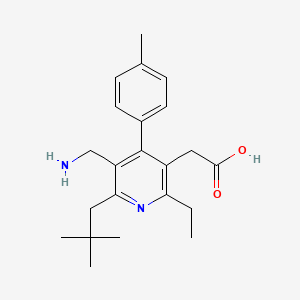
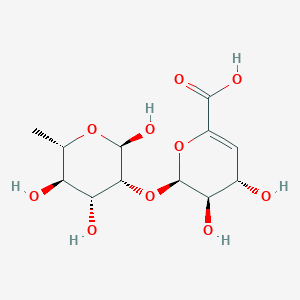
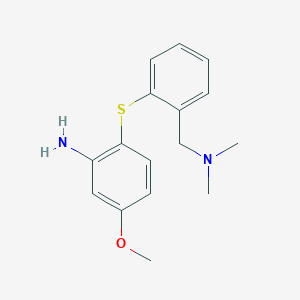
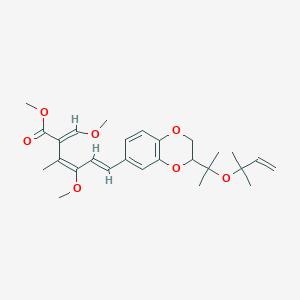
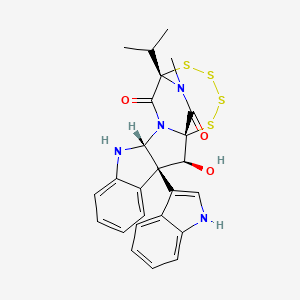


![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
